molecular formula C22H28N2O B4503170 1-benzyl-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide

1-benzyl-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide

Cat. No.: B4503170
M. Wt: 336.5 g/mol
InChI Key: JNRINPCGFXJNSF-UHFFFAOYSA-N
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Description

1-benzyl-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C22H28N2O and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.220163521 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

1-benzyl-N-[1-(2-methylphenyl)ethyl]-4-piperidinecarboxamide derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of a bulky moiety in the para position of the benzamide and the addition of an alkyl or phenyl group at the nitrogen atom significantly enhance the activity. These compounds, particularly 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, have demonstrated potent inhibition of AChE, making them potential candidates for antidementia agents. This compound has shown a remarkable affinity for AChE over BuChE and significantly increases acetylcholine content in the cerebral cortex and hippocampus of rats, indicating its potential for treating dementia-related conditions (Sugimoto et al., 1990).

Structure-Activity Relationships

Further research into the structure-activity relationships (SAR) of this compound derivatives, specifically focusing on anti-AChE activity, has led to the development of rigid analogues and derivatives with enhanced potency. The introduction of a phenyl group on the nitrogen atom of the amide moieties in these derivatives has resulted in increased activity. Among these derivatives, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride stands out as one of the most potent AChE inhibitors, displaying significant selectivity for AChE over BuChE. This compound has also demonstrated a dose-dependent inhibitory effect on AChE in rat brain, further underscoring its potential therapeutic value (Sugimoto et al., 1992).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes involving this compound derivatives have been explored, highlighting their potential in various scientific applications. These complexes, particularly those involving copper, have shown promising antibacterial activity against a range of bacterial strains. The increased activity of the copper complexes compared to free ligands suggests potential applications in developing new antibacterial agents (Khatiwora et al., 2013).

Amide to Ester Conversion

Research has also focused on the conversion of amides to esters using specific reagents, with 1-benzyl-4-phenylamino-4-piperidinecarboxamide, a precursor in the synthesis of carfentanil, being a key compound in this process. This methodology has been applied successfully, yielding methyl and ethyl esters with significant yields, thereby providing a valuable technique for the synthesis of ester derivatives from amide precursors (Kiessling & Mcclure, 1997).

Mechanism of Action

If the compound is a drug, its mechanism of action is studied. This involves understanding how the drug interacts with the body to produce its effects .

Safety and Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves studying the potential future applications of the compound. It could involve studying ongoing research on the compound and predicting its future uses .

Properties

IUPAC Name

1-benzyl-N-[1-(2-methylphenyl)ethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-17-8-6-7-11-21(17)18(2)23-22(25)20-12-14-24(15-13-20)16-19-9-4-3-5-10-19/h3-11,18,20H,12-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRINPCGFXJNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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